ABSCISIC ACID ABSCISIC ACID 2-cis-abscisic acid is a member of the class of abscisic acids in which the double bond betweeen positions 2 and 3 has cis- (natural) geometry. It has a role as an abscisic acid receptor agonist. It is a conjugate acid of a 2-cis-abscisate.
Dormin is a natural product found in Botrytis cinerea, Axinella polypoides, and Leptosphaeria maculans with data available.
Abscission-accelerating plant growth substance isolated from young cotton fruit, leaves of sycamore, birch, and other plants, and from potatoes, lemons, avocados, and other fruits.
Brand Name: Vulcanchem
CAS No.: 14375-45-2
VCID: VC21338481
InChI: InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-
SMILES: CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

ABSCISIC ACID

CAS No.: 14375-45-2

VCID: VC21338481

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

ABSCISIC ACID - 14375-45-2

Description

Abscisic acid (ABA) is a pivotal plant hormone that plays a crucial role in various physiological processes, including plant growth, development, and stress responses. It was first identified and characterized in the early 1960s by Frederick T. Addicott and Larry A. Davis while studying compounds responsible for the shedding of cotton fruits . ABA is known for its involvement in seed and bud dormancy, organ size control, stomatal closure, and responses to environmental stresses such as drought, salinity, cold, heat, and heavy metal tolerance .

Biosynthesis of Abscisic Acid

The biosynthesis of ABA involves several key enzymes and steps. It begins with the formation of β-carotenoids, which are then converted into xanthoxin through the action of the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). Xanthoxin is further oxidized to abscisic aldehyde and then to ABA by short-chain alcohol dehydrogenase (SDR) and abscisic aldehyde oxidase (AAO), respectively .

Signal Transduction Pathway of Abscisic Acid

The ABA signal transduction pathway is complex and involves several key components:

  • PYR/PYL/RCAR Receptors: These are the primary ABA receptors responsible for initiating the signaling cascade .

  • PP2Cs (Protein Phosphatase 2Cs): Act as negative regulators by inhibiting downstream kinases in the absence of ABA .

  • SnRK2s (Subclass III SNF1-related protein kinases 2): Function as positive regulators that are activated when PP2Cs are inhibited by ABA-bound receptors .

ComponentFunction
PYR/PYL/RCARPrimary ABA receptors
PP2CsNegative regulators
SnRK2sPositive regulators

Stress Responses

ABA plays a critical role in helping plants cope with abiotic stresses such as drought, salinity, and extreme temperatures. It promotes stomatal closure to reduce water loss and enhances stress tolerance by regulating gene expression .

Growth and Development

ABA inhibits seed germination and plant growth, contributing to seed dormancy and organ abscission. It also influences fruit development and ripening by modulating ethylene synthesis .

Fruit Ripening

Exogenous application of ABA can accelerate fruit ripening by increasing ethylene production and respiratory activity .

Research and Applications

Recent research has focused on understanding the mechanisms of ABA signaling and its potential applications in agriculture, such as enhancing stress tolerance in crops through genetic engineering . Additionally, ABA has shown metabolic effects in animals, suggesting potential roles beyond plant biology .

CAS No. 14375-45-2
Product Name ABSCISIC ACID
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
Standard InChI InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-
Standard InChIKey JLIDBLDQVAYHNE-LXGGSRJLSA-N
Isomeric SMILES CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
SMILES CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Canonical SMILES CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Synonyms 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))-
Abscisic Acid
Abscisic Acid Monoammonium Salt, (R)-Isomer
Abscisic Acid, (+,-)-Isomer
Abscisic Acid, (E,E)-(+-)-Isomer
Abscisic Acid, (E,Z)-(+,-)-Isomer
Abscisic Acid, (R)-Isomer
Abscisic Acid, (Z,E)-Isomer
Abscissic Acid
Abscissins
PubChem Compound 5375199
Last Modified Aug 15 2023

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